2,3-Dehydro Lovastatin Acid Sodium Salt is a sodium salt derivative of Lovastatin, a well-known statin used for lowering cholesterol levels. This compound is recognized for its role in inhibiting HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. The compound's chemical structure allows it to exert its pharmacological effects effectively, making it significant in the treatment of hyperlipidemia and cardiovascular diseases.
2,3-Dehydro Lovastatin Acid Sodium Salt can be sourced from various manufacturers and suppliers specializing in pharmaceutical intermediates and active pharmaceutical ingredients. It is often produced as a part of synthetic routes involving Lovastatin or its derivatives.
This compound falls under the category of statins, which are lipid-lowering medications. Statins are classified as competitive inhibitors of HMG-CoA reductase and are widely used in clinical settings to manage cholesterol levels.
The synthesis of 2,3-Dehydro Lovastatin Acid Sodium Salt typically involves several chemical transformations starting from Lovastatin or its precursors. Common methods include:
The synthesis can be performed using various organic solvents and reagents under controlled temperature conditions to ensure high yield and purity. Reaction conditions such as pH, temperature, and time are critical for optimizing the synthesis.
The molecular formula of 2,3-Dehydro Lovastatin Acid Sodium Salt is . Its structure features a complex arrangement that includes:
The primary reaction involving 2,3-Dehydro Lovastatin Acid Sodium Salt is its interaction with HMG-CoA reductase, which leads to the inhibition of cholesterol synthesis. Additionally, it can undergo hydrolysis under acidic or basic conditions, reverting to its acid form.
Inhibition kinetics can be studied using various assays that measure the rate of cholesterol synthesis in cellular models. The compound's effectiveness is often quantified by determining IC50 values against HMG-CoA reductase.
2,3-Dehydro Lovastatin Acid Sodium Salt functions by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By blocking this step:
Studies have shown that statins can reduce LDL cholesterol levels by up to 60%, depending on dosage and individual response.
2,3-Dehydro Lovastatin Acid Sodium Salt is primarily used in:
This compound's significance extends beyond basic research; it plays a crucial role in developing therapies for managing dyslipidemia and preventing cardiovascular diseases.
2,3-Dehydrolovastatin Acid Sodium Salt (CAS 188067-71-2) is a semi-synthetic derivative of the natural statin lovastatin, characterized by the introduction of a double bond between C2 and C3 in the hexahydronaphthalene ring system. Its molecular formula is C₂₄H₃₅NaO₅, with a molecular weight of 426.52 g/mol [1] [4]. The compound exists as the sodium salt of the open-chain hydroxy-acid form, distinguishing it from lactone-ring-containing statin prodrugs like lovastatin itself. Systematic IUPAC nomenclature designates it as: Sodium (2Z,5R)-7-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-2,6-dimethyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthalenyl]-5-hydroxy-2-heptenoate. Common synonyms include 2,3-Dehydro Monacolin J Sodium Salt and Didehydro Lovastatin Acid Sodium Salt [6] [7].
Table 1: Chemical Identifiers of 2,3-Dehydrolovastatin Acid Sodium Salt
Property | Value |
---|---|
CAS Registry Number | 188067-71-2 |
Molecular Formula | C₂₄H₃₅NaO₅ |
Molecular Weight | 426.52 g/mol |
IUPAC Name | Sodium (2Z,5R)-7-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-2,6-dimethyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthalenyl]-5-hydroxy-2-heptenoate |
Synonyms | 2,3-Dehydro Monacolin J Sodium Salt; Didehydro Lovastatin Acid Sodium Salt |
Canonical SMILES | OC@@HCCC@@HC@@([H])[C@H]2OC(C@@HCC)=O.[Na+] |
The structural core retains the pharmacophoric dihydroxyheptenoic acid side chain essential for HMG-CoA reductase inhibition, but the 2,3-unsaturation in the decalin unit alters ring conformation and electronic properties compared to saturated statins. This unsaturation is associated with a cis-configuration in related compounds like cis-2,3-Dehydro Lovastatin Acid Sodium Salt (CAS 1649450-58-7) [7] [9]. The compound is typically isolated as a white to off-white crystalline solid, though detailed physicochemical data (e.g., solubility, melting point) remain limited in public literature.
The discovery of 2,3-Dehydrolovastatin Acid Sodium Salt is inextricably linked to the pioneering work on microbial statin biosynthesis:
Table 2: Key Historical Milestones in Statin Discovery and the Role of 2,3-Dehydrolovastatin
Time Period | Development | Relation to 2,3-Dehydrolovastatin |
---|---|---|
1970s | Discovery of mevastatin by Akira Endo | Demonstrated microbial production of HMG-CoA reductase inhibitors |
1978 | Isolation of lovastatin from Aspergillus terreus | Parent compound identified; fermentation byproducts characterized |
1980s–1990s | Industrial scaling of lovastatin fermentation | 2,3-Dehydrolovastatin recognized as a process-related impurity |
2000s–Present | Chemoenzymatic synthesis of statins | Bio-manufacturing optimization minimizes related compound formation |
Process-Related Impurity Profile:In pharmaceutical quality control, 2,3-Dehydrolovastatin Acid Sodium Salt is formally designated as Lovastatin EP Impurity F (CAS 1048973-04-1) under European Pharmacopoeia standards [6]. It arises during lovastatin manufacturing via three primary routes:
Regulatory guidelines (ICH Q3A/B) require strict control of this impurity in lovastatin active pharmaceutical ingredient (API) batches, typically at thresholds <0.15% [6]. Its detection and quantification employ reversed-phase HPLC with UV detection (λ~238 nm), leveraging the conjugated diene system formed by the 2,3-double bond extending into the ester carbonyl.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7